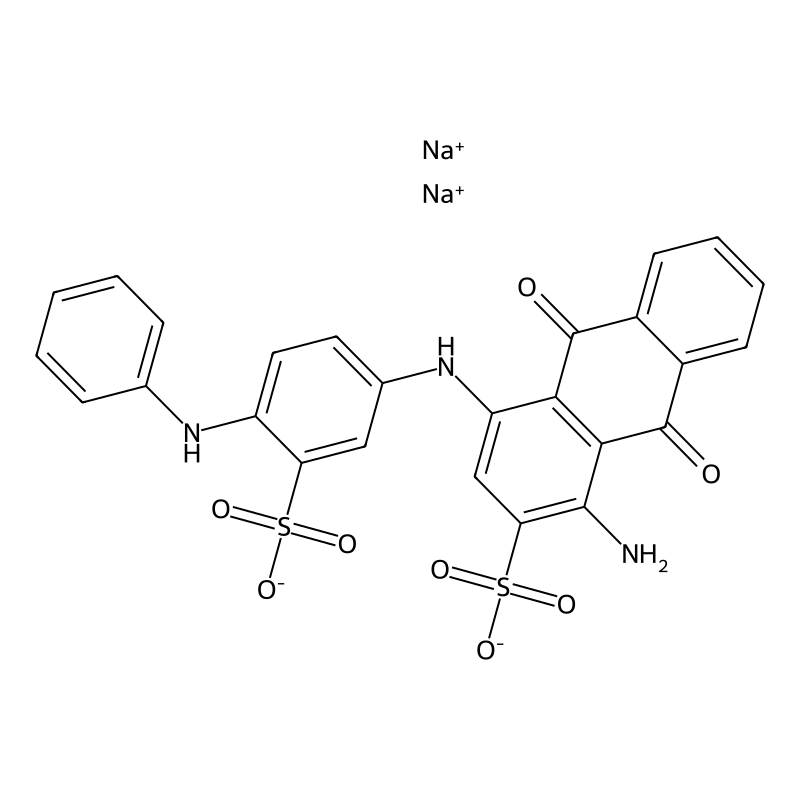

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

P2Y12 Receptor Antagonist

PSB-0739 Sodium acts as a potent and selective antagonist of the P2Y12 receptor [1, 2, 3]. This receptor plays a crucial role in platelet aggregation, the process by which platelets clump together to form blood clots. By blocking the P2Y12 receptor, PSB-0739 Sodium inhibits platelet activation and aggregation, potentially reducing the risk of thrombosis.

High Affinity and Potency

PSB-0739 Sodium exhibits high affinity and potency for the P2Y12 receptor. Studies have shown Ki values (measure of binding affinity) in the low nanomolar range (24.9 nM) [3]. This indicates a strong binding between the compound and the receptor, potentially leading to effective inhibition.

Potential Antithrombotic Effects

Due to its P2Y12 receptor antagonism, PSB-0739 Sodium has been investigated for its potential antithrombotic effects. It has been shown to inhibit ADP-evoked calcium responses in cells, a key step in platelet activation [3]. This suggests PSB-0739 Sodium might be effective in preventing blood clot formation.

Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate, commonly referred to as PSB-0739 Sodium, is a complex organic compound characterized by its unique structure and functional groups. It belongs to a class of compounds known as anthraquinone derivatives, which are notable for their vibrant dyeing properties and biological activities. The compound features multiple sulfonate groups, which enhance its solubility in water and contribute to its utility in various applications.

The molecular formula of disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate is with a molecular weight of approximately 585.57 g/mol. Its IUPAC name reflects its complex structure, which includes both amino and sulfonato functional groups that are critical for its chemical reactivity and biological interactions.

- PSB-0739 Sodium acts as a competitive antagonist at the P2Y12 receptor on platelets [].

- The P2Y12 receptor plays a crucial role in platelet aggregation, the process by which platelets clump together to form blood clots [].

- By binding to the P2Y12 receptor, PSB-0739 Sodium prevents the binding of the natural ligand, adenosine diphosphate (ADP), which normally activates platelets [].

- This inhibition of platelet aggregation makes PSB-0739 Sodium a potential therapeutic agent for preventing thrombosis [].

- No specific data on the toxicity of PSB-0739 Sodium is available in the scientific literature.

- However, as with any research chemical, it should be handled with care following standard laboratory safety protocols.

Oxidation and Reduction: The compound can undergo oxidation reactions that modify its color properties and stability. For example, oxidizing agents like hydrogen peroxide can alter the oxidation state of the compound, affecting its dyeing characteristics.

Substitution Reactions: The presence of amino and sulfonate groups allows for substitution reactions, where these groups can be replaced or modified to create derivatives with different properties. Common reagents for such reactions include halogenating agents and sulfonating agents.

Formation of Derivatives: Through specific reaction conditions, various derivatives can be synthesized from disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate, each potentially exhibiting unique chemical and physical properties suitable for specific applications.

Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate has been studied for its biological activities, particularly in relation to the P2Y12 receptor. This receptor is crucial in platelet aggregation processes:

Antithrombotic Effects: As a potent antagonist of the P2Y12 receptor, this compound inhibits platelet activation and aggregation. This property suggests potential applications in preventing thrombotic events, making it significant in cardiovascular research.

Cellular Interactions: The compound has demonstrated effects on various cell types, including monocytic cell lines. It can attenuate responses to adenosine diphosphate (ADP), indicating its role in modulating cellular signaling pathways involved in hemostasis.

The synthesis of disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate involves several key steps:

- Sulfonation of Anthracene: The starting material anthracene undergoes sulfonation to introduce sulfonate groups.

- Amination: The sulfonated anthracene is reacted with aniline derivatives to incorporate amino groups.

- Formation of Triazine Ring: An intermediate product is further reacted with cyanuric chloride to create a triazine ring.

- Final Coupling: The final step involves coupling the triazine derivative with the sulfonated anthracene derivative under controlled conditions to yield the final product.

These synthetic routes require careful control of reaction conditions to ensure high yield and purity of the final compound.

Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate has diverse applications across various fields:

Dyeing Industry: Its vibrant color properties make it suitable for use as a dye in textiles and paper products.

Biological Research: The compound is utilized in staining techniques for visualizing biological samples under microscopes.

Medical Diagnostics: Investigated for potential use as a marker in diagnostic imaging due to its ability to interact with biological systems effectively.

Research on disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate has focused on its interactions with biological receptors:

P2Y12 Receptor Binding: Studies indicate that this compound exhibits high affinity for the P2Y12 receptor with Ki values in the low nanomolar range (approximately 24.9 nM), demonstrating strong binding capabilities that inhibit platelet activation.

Cellular Effects: It has been shown to significantly affect calcium responses in cells upon ADP stimulation, emphasizing its role in modulating platelet function and potential therapeutic implications in antithrombotic treatments.

Several compounds share structural similarities with disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trisodium 7-[5-chloro-6-(3-sulfonatoanilino)]naphthalene | Contains chlorinated aniline derivatives | Used primarily as a textile dye |

| Disodium 1-amino-4-(4-amino-2-sulfophenyl) | Similar amino and sulfonate groups | Exhibits different binding affinities |

| Disodium 1-amino-4-[3-[4-chloro-6-(sulfanilyl)]]naphthalene | Features additional chloro substituents | Known for enhanced colorfastness |

The uniqueness of disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate lies in its specific interaction with the P2Y12 receptor and its potential applications in both dyeing and biomedicine. Its complex structure allows for a range of reactivity that distinguishes it from other similar compounds.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Giacomazzi A, Degan M, Calabria S, Meneguzzi A, Minuz P. Antiplatelet Agents Inhibit the Generation of Platelet-Derived Microparticles. Front Pharmacol. 2016 Sep 16;7:314. eCollection 2016 Sep 16. PubMed PMID: 27695417; PubMed Central PMCID: PMC5025445.

3: Kishore BK, Carlson NG, Ecelbarger CM, Kohan DE, Müller CE, Nelson RD, Peti-Peterdi J, Zhang Y. Targeting renal purinergic signalling for the treatment of lithium-induced nephrogenic diabetes insipidus. Acta Physiol (Oxf). 2015 Jun;214(2):176-88. doi: 10.1111/apha.12507. Epub 2015 May 4. Review. PubMed PMID: 25877068; PubMed Central PMCID: PMC4430398.

4: Zhang Y, Peti-Peterdi J, Müller CE, Carlson NG, Baqi Y, Strasburg DL, Heiney KM, Villanueva K, Kohan DE, Kishore BK. P2Y12 Receptor Localizes in the Renal Collecting Duct and Its Blockade Augments Arginine Vasopressin Action and Alleviates Nephrogenic Diabetes Insipidus. J Am Soc Nephrol. 2015 Dec;26(12):2978-87. doi: 10.1681/ASN.2014010118. Epub 2015 Apr 8. PubMed PMID: 25855780; PubMed Central PMCID: PMC4657822.

5: Horváth G, Gölöncsér F, Csölle C, Király K, Andó RD, Baranyi M, Koványi B, Máté Z, Hoffmann K, Algaier I, Baqi Y, Müller CE, Von Kügelgen I, Sperlágh B. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents. Neurobiol Dis. 2014 Oct;70:162-78. doi: 10.1016/j.nbd.2014.06.011. Epub 2014 Jun 25. PubMed PMID: 24971933; PubMed Central PMCID: PMC4148180.

6: Deflorian F, Jacobson KA. Comparison of three GPCR structural templates for modeling of the P2Y12 nucleotide receptor. J Comput Aided Mol Des. 2011 Apr;25(4):329-38. doi: 10.1007/s10822-011-9423-3. Epub 2011 Apr 3. PubMed PMID: 21461952; PubMed Central PMCID: PMC3157290.

7: Hoffmann K, Baqi Y, Morena MS, Glänzel M, Müller CE, von Kügelgen I. Interaction of new, very potent non-nucleotide antagonists with Arg256 of the human platelet P2Y12 receptor. J Pharmacol Exp Ther. 2009 Nov;331(2):648-55. doi: 10.1124/jpet.109.156687. Epub 2009 Aug 18. PubMed PMID: 19690189.

8: Baqi Y, Atzler K, Köse M, Glänzel M, Müller CE. High-affinity, non-nucleotide-derived competitive antagonists of platelet P2Y12 receptors. J Med Chem. 2009 Jun 25;52(12):3784-93. doi: 10.1021/jm9003297. PubMed PMID: 19463000.